4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and phenoxypropyl intermediates. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-pyrones: These compounds share some structural similarities and are known for their biological activities.
Polymer-supported triphenylphosphine: Used in organic synthesis and shares some functional group interconversions.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}: Another complex organic compound used in synthesis.
Uniqueness
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O4/c1-33-25-14-8-7-13-24(25)29-16-19(15-26(29)32)27-28-22-11-5-6-12-23(22)30(27)17-20(31)18-34-21-9-3-2-4-10-21/h2-14,19-20,31H,15-18H2,1H3 |
InChI Key |
YDCRCHAEDFUZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Origin of Product |
United States |
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